molecular formula C22H21N5O3S B2871165 N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896317-41-2

N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2871165
CAS No.: 896317-41-2
M. Wt: 435.5
InChI Key: IXGGSGQUNJBPFO-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a sulfanyl group, a 3-methoxyphenyl moiety at position 5, and a 1H-pyrrol-1-yl group at position 2.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-9-7-8-16(14-17)21-24-25-22(27(21)26-12-5-6-13-26)31-15-20(28)23-18-10-3-4-11-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGSGQUNJBPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the triazole ring, acetamide chain, and aromatic groups. Key comparisons include:

Compound Name Key Substituents Structural Features Reference
N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methoxyphenyl (position 5), 1H-pyrrol-1-yl (position 4), 2-methoxyphenyl (amide) Dual methoxy groups; pyrrole substitution enhances π-π interactions.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy (position 4), 4-chlorophenyl (amide) Chlorine atom increases electronegativity; naphthalene enhances hydrophobicity.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanyl benzyl (position 5), phenyl (position 4), 2-chlorophenyl (amide) Sulfur-rich substituents improve metabolic stability; chloro group aids binding.
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Furan-2-yl (position 5), amino (position 4) Amino group facilitates hydrogen bonding; furan enhances solubility.

Key Observations :

  • Methoxy vs. Chloro Substitution : Methoxy groups (as in the target compound) increase electron-donating capacity and solubility compared to chloro substituents (e.g., 6m), which enhance electrophilicity and receptor binding .
  • Heterocyclic Variations : The 1H-pyrrol-1-yl group in the target compound may offer better π-stacking than phenyl (in ) or furan (in ), influencing bioavailability .

Comparison :

  • The target compound likely employs a hybrid approach, combining cycloaddition (for triazole formation) and alkylation (for sulfanyl-acetamide linkage), similar to .
  • Yields for analogous compounds range from 67% () to lower efficiencies in multi-step syntheses .
Physicochemical Properties
Compound Melting Point (°C) IR Data (cm⁻¹) HRMS ([M+H]+) Reference
Target Compound Not reported Expected: ~1678 (C=O), ~1287 (C–N) Not available
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Not reported 1678 (C=O), 1287 (C–N), 785 (C–Cl) 393.1118 (calc), 393.1112 (obs)
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...-propanamide (4) 117–118 Not reported Not reported

Key Notes:

  • The target compound’s IR spectrum would align with (C=O and C–N stretches) but lack C–Cl peaks present in chlorinated analogs .
  • Missing HRMS data for the target compound suggest a gap in characterization compared to .

Inference for Target Compound :

  • The dual methoxy groups may improve anti-inflammatory activity compared to ’s furan derivatives.
  • Lack of direct data necessitates further studies to confirm antiproliferative effects.

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